tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate
Description
tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is an azetidine derivative featuring a tert-butyl carbamate group and a 4-methoxypyrimidinyl substituent. Azetidines, four-membered nitrogen-containing heterocycles, are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances binding affinity and metabolic stability in drug candidates. The tert-butyl carbamate group acts as a protective moiety for the azetidine nitrogen, facilitating synthetic modifications .
The compound’s molecular formula is C₁₂H₁₇N₃O₂, with a molecular weight of 235.28 g/mol . Safety data indicate it is classified for acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
Properties
Molecular Formula |
C13H19N3O3 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
tert-butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-9(8-16)11-14-6-5-10(15-11)18-4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
RFIBBUUOXSPMKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC=CC(=N2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and 4-methoxypyrimidine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its unique structure .
Medicine: In medicine, it is explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate with structurally related azetidine and piperidine derivatives:
Key Observations :
- Electronic Effects: The 4-methoxy group on the pyrimidine ring increases electron density compared to non-substituted pyrimidinyl analogs (e.g., tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate). This may enhance π-π stacking interactions in target binding .
- Steric Considerations : Bulky substituents like indol-1-yl (compound 4p, ) reduce synthetic yields (55% vs. 47% for compound 1j ) due to steric hindrance during cyclization.
Biological Activity
tert-Butyl 3-(4-methoxypyrimidin-2-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological effects and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the azetidine ring followed by the introduction of the pyrimidine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives containing pyrimidine and azetidine structures exhibit significant antibacterial properties. For example, a study assessed the antibacterial efficacy against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound showed promising results with Minimum Inhibitory Concentrations (MICs) in the range of micrograms per milliliter, indicating potent activity against these pathogens .
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. Preliminary results indicate effectiveness against common fungal strains such as Candida albicans, with MIC values suggesting moderate antifungal potential. Further investigations are required to optimize its efficacy and understand the mechanism of action.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro studies on various cancer cell lines revealed that the compound inhibits cell proliferation significantly. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, making it a candidate for further development as an anticancer agent .
Case Studies
- Case Study on Antibacterial Efficacy : A research team synthesized several analogs of azetidine derivatives and tested their antibacterial activity using the agar diffusion method. Results showed that compounds with a methoxy group exhibited enhanced activity compared to those without substitutions .
- Case Study on Anticancer Properties : A study published in a peer-reviewed journal reported that this compound significantly reduced viability in breast cancer cells (MCF-7), with IC50 values indicating effective concentration ranges for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
